molecular formula C19H14N6OS B3005914 N-(4-CYANOPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1359031-46-1

N-(4-CYANOPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B3005914
CAS No.: 1359031-46-1
M. Wt: 374.42
InChI Key: MSUWCZANVAVZKF-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with a sulfanyl acetamide moiety.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6OS/c1-12-23-24-18-19(22-15-4-2-3-5-16(15)25(12)18)27-11-17(26)21-14-8-6-13(10-20)7-9-14/h2-9H,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUWCZANVAVZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CYANOPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various halides, amines, and thiols under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-CYANOPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-CYANOPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CYANOPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Activity Key Findings
N-(4-Cyanophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide Triazoloquinoxaline + acetamide 4-Cyanophenyl, methyl group Not explicitly reported Analogous triazoles show anticonvulsant activity
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyltriazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide () Triazoloquinoline + benzothiophene Benzothiophene, methyl groups Unspecified Structural similarity suggests potential CNS activity
N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide () Quinazolinone + acetamide 4-Methylphenyl, oxo group Unreported Quinazolinones often target kinases or GABA receptors
5-(p-Fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (Compound 3f, ) Triazoloquinoline p-Fluorophenyl Anticonvulsant ED₅₀ = 22.0 mg/kg (scPTZ test)
2-(4-Amino-5-methyl-4H-triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamides () Triazole + thiazole Benzylthiazole, methylamino group Anticancer Moderate activity against HeLa cells

Key Structural and Functional Insights

Triazole Modifications: The triazole ring in the target compound and analogs like 3f () is critical for anticonvulsant efficacy. Replacing the triazole with a triazolone (e.g., 4a-f in ) abolishes activity, emphasizing the necessity of the triazole’s π-electron density for target binding . Substituents on the phenyl ring (e.g., 4-cyanophenyl vs. p-fluorophenyl) influence lipophilicity and receptor affinity. The electron-withdrawing cyano group may enhance metabolic stability compared to halogens .

Quinoxaline vs. Quinazolinone Cores: Quinoxaline derivatives (e.g., the target compound) are less explored than quinazolinones () in the provided literature.

Sulfanyl Acetamide Linker :

  • The sulfanyl bridge in the target compound and ’s analog may improve membrane permeability compared to ether-linked analogs (e.g., 12c in ). However, thioether stability under physiological conditions requires further study .

Biological Activity

N-(4-CYANOPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to the class of triazoloquinoxalines, which have been studied for various pharmacological properties, including their potential as antidepressants and their interactions with adenosine receptors.

Chemical Structure and Properties

  • IUPAC Name : N-(4-cyanophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
  • CAS Number : 1359031-46-1
  • Molecular Formula : C19H14N6OS

The compound features a triazoloquinoxaline core linked to a cyanophenyl group and a sulfanyl acetamide moiety. This configuration is crucial for its biological activity.

This compound interacts with specific molecular targets within biological systems. The proposed mechanism involves:

  • Binding to Adenosine Receptors : Similar compounds in the triazoloquinoxaline class have shown affinity for adenosine receptors A1 and A2. These receptors are implicated in various physiological processes, including mood regulation and neuroprotection. Studies indicate that certain derivatives can act as antagonists at these receptors, potentially influencing neurotransmitter release and signaling pathways .

Pharmacological Studies

Research has demonstrated that derivatives of triazoloquinoxalines can exhibit significant antidepressant-like effects. For instance, compounds with similar structures have been shown to reduce immobility in the Porsolt's behavioral despair model in rats, suggesting potential therapeutic applications in treating depression .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (nM)Reference
4-amino-8-chloro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalineA2 receptor antagonist21
4-amino[1,2,4]triazolo[4,3-a]quinoxalineAntidepressant-like activity-
N-(4-cyanophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamidePotential neuroprotective agent-Current Study

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological properties of triazoloquinoxaline derivatives. For example:

  • Neuropharmacological Evaluation : A study assessed the antidepressant-like effects of various triazoloquinoxaline derivatives in animal models. The results indicated that these compounds could significantly reduce depressive behaviors compared to controls.
  • Receptor Binding Studies : Another investigation measured the binding affinities of synthesized compounds to adenosine receptors using radiolabeled ligands. The findings showed that certain derivatives exhibited high selectivity for A1 and A2 receptors, supporting their potential as therapeutic agents for mood disorders.

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